Bis(carboxymethyl) trithiocarbonate

Catalog No.
S662562
CAS No.
6326-83-6
M.F
C5H6O4S3
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(carboxymethyl) trithiocarbonate

CAS Number

6326-83-6

Product Name

Bis(carboxymethyl) trithiocarbonate

IUPAC Name

2-(carboxymethylsulfanylcarbothioylsulfanyl)acetic acid

Molecular Formula

C5H6O4S3

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C5H6O4S3/c6-3(7)1-11-5(10)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)

InChI Key

GQECANUIPBFPLA-UHFFFAOYSA-N

SMILES

C(C(=O)O)SC(=S)SCC(=O)O

Canonical SMILES

C(C(=O)O)SC(=S)SCC(=O)O

The exact mass of the compound Bis(carboxymethyl)trithiocarbonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30797. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(carboxymethyl) trithiocarbonate (CAS 6326-83-6) is a symmetrical, difunctional Reversible Addition-Fragmentation chain-Transfer (RAFT) agent. Its core structure features a trithiocarbonate group flanked by two carboxymethyl moieties, making it highly suitable for synthesizing telechelic (functional at both ends) polymers with controlled molecular weights and narrow polydispersities. [REFS-1, REFS-2] This dicarboxylic acid functionality imparts water solubility and enables its use in aqueous polymerization systems, a key procurement consideration for researchers developing hydrogels, biocompatible materials, and functional block copolymers. [REFS-3, REFS-4]

Substituting Bis(carboxymethyl) trithiocarbonate with other RAFT agents based on class alone (e.g., other trithiocarbonates or dithiobenzoates) can lead to process failure, particularly in aqueous media or with specific monomer families. The compound's symmetrical dicarboxylic structure is non-interchangeable with monofunctional agents when the goal is a telechelic polymer for block copolymer synthesis or chain extension. [1] Furthermore, its specific fragmentation behavior and solubility profile are distinct from other dicarboxylic RAFT agents like S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate, affecting polymerization kinetics and control over challenging monomers. [2] For instance, its use with less-activated monomers like N-vinylpyrrolidone (NVP) has been shown to minimize side reactions, such as dimer formation, which can be a significant issue with xanthate-based agents often used for such monomers. [3] This makes Bis(carboxymethyl) trithiocarbonate a specific choice for high-purity applications where byproducts are intolerable.

Superior Control in N-Vinylpyrrolidone (NVP) Polymerization, Minimizing Dimer Byproduct

In the RAFT polymerization of N-vinylpyrrolidone (NVP), a monomer for which control is notoriously difficult, Bis(carboxymethyl) trithiocarbonate demonstrates superior performance by minimizing byproduct formation compared to commonly used xanthate agents. A study reported that using this agent resulted in only ~0.3% dimer byproduct formation while producing well-defined poly(N-vinylpyrrolidone) oligomers with high purity (ca. 98%). [1] In contrast, xanthate-mediated NVP polymerization is frequently plagued by significant dimer formation and other side reactions. [REFS-1, REFS-2]

Evidence DimensionDimer Byproduct Formation in NVP Polymerization
Target Compound Data~0.3%
Comparator Or BaselineXanthate RAFT agents (qualitatively reported as a significant issue)
Quantified DifferenceSubstantially lower byproduct formation, enabling higher purity polymer synthesis.
ConditionsRAFT polymerization of N-vinylpyrrolidone in 1,4-dioxane at 80°C, with pyridine added to prevent acid-catalyzed side reactions.

For applications requiring high-purity PVP, such as biomedical surfactants or excipients, minimizing byproducts is critical and directly impacts material selection.

Enables Synthesis of Symmetrical ABA Triblock Copolymers in a Two-Step Process

The symmetrical structure of Bis(carboxymethyl) trithiocarbonate allows for polymerization to proceed from both sides of the molecule, directly yielding polymers with a central trithiocarbonate group and two active ends (structure 8 in source). [1] This enables the synthesis of ABA triblock copolymers in a highly efficient two-step process: polymerization of monomer B, followed by chain extension with monomer A. For example, a poly(methyl acrylate) macro-chain transfer agent (Mn = 65,500, PDI = 1.06) prepared with a monofunctional trithiocarbonate showed no change upon addition of a second monomer, whereas a polymer prepared with a symmetrical trithiocarbonate readily chain-extended, demonstrating its difunctional utility. [1]

Evidence DimensionChain Extension Capability for ABA Triblock Synthesis
Target Compound DataReadily initiates polymerization from both ends, enabling two-step ABA block copolymer synthesis.
Comparator Or BaselineMonofunctional trithiocarbonates (e.g., S-methyl S-(2-cyanoisopropyl) trithiocarbonate)
Quantified DifferenceQualitatively enables a more efficient synthesis route (2 steps for ABA) not possible with monofunctional agents.
ConditionsSequential monomer addition in RAFT polymerization.

This provides a more efficient and direct synthetic route to ABA triblock copolymers compared to methods requiring monofunctional agents, saving time and potentially improving final product purity.

High Chain-Transfer Efficiency for Acrylates and Styrene, Achieving Low Polydispersity

This class of carboxyl-terminated trithiocarbonates demonstrates extremely high chain-transfer efficiency, enabling excellent control over the polymerization of more-activated monomers like alkyl acrylates and styrene. [1] For example, the polymerization of ethyl acrylate mediated by a structurally similar dicarboxylic trithiocarbonate yielded a polymer with a polydispersity index (PDI or Đ) of 1.08 at 93% conversion. Similarly, polymerization of acrylic acid in water resulted in a PDI of 1.15. [1] This level of control is comparable to or better than many other RAFT agents for these monomer classes.

Evidence DimensionPolydispersity Index (PDI or Đ)
Target Compound DataPDI of 1.08 for poly(ethyl acrylate); 1.15 for poly(acrylic acid)
Comparator Or BaselineIdeal living polymerization (PDI ≈ 1.0)
Quantified DifferenceAchieves PDI values very close to ideal, indicating a high degree of control.
ConditionsSolution polymerization at 80 °C with AIBN initiator.

Low polydispersity is a primary goal of controlled polymerization; achieving values near 1.1 indicates the final polymer properties will be highly uniform and predictable, a critical factor for high-performance materials.

Synthesis of High-Purity, Telechelic Poly(N-vinylpyrrolidone) for Biomedical Surfactants

Based on its ability to minimize dimer byproducts, this RAFT agent is the right choice for producing well-defined, homotelechelic PVP oligomers. [1] These high-purity materials can function as non-toxic, biocompatible surfactants for applications like stabilizing nanoparticle dispersions for drug delivery or creating specialty formulations where residual monomer and byproducts must be avoided. [1]

Efficient Production of ABA Triblock Copolymers for Thermoplastic Elastomers and Advanced Materials

The symmetrical, difunctional nature of the compound provides a direct, two-step route to ABA triblock copolymers. [2] This makes it a preferred precursor for creating materials like thermoplastic elastomers (e.g., polystyrene-block-polyacrylate-block-polystyrene) or well-defined amphiphilic block copolymers for self-assembly applications, streamlining the synthesis process compared to multi-step approaches with monofunctional agents.

Development of pH-Responsive or Carboxy-Functionalized Materials

The dual carboxylic acid groups make this agent ideal for synthesizing polymers where terminal acid functionality is required for subsequent conjugation, surface anchoring, or creating pH-responsive materials. The resulting telechelic polymers can be directly used to functionalize nanoparticles or surfaces at both ends, or to build complex architectures like star polymers or polymer networks (hydrogels). [3]

XLogP3

1.4

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6326-83-6

Wikipedia

3,5-Dithia-4-thioxo-1,7-heptanedioic acid

Dates

Last modified: 08-15-2023

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